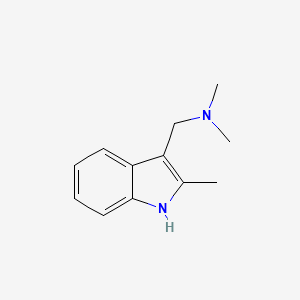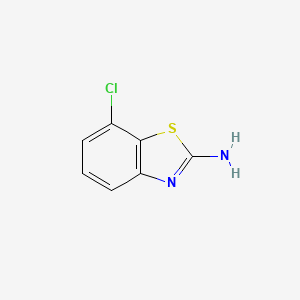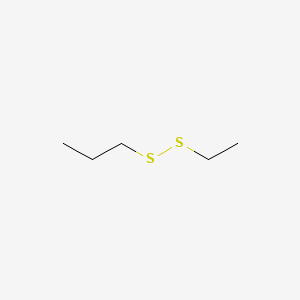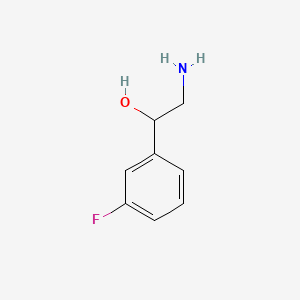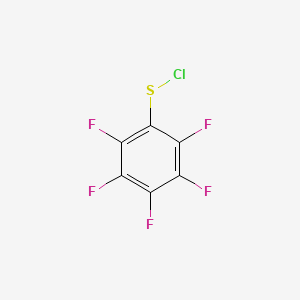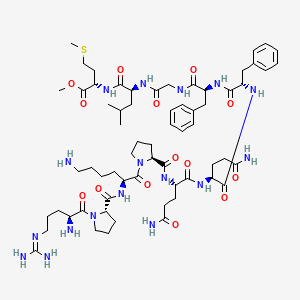
Tripropylene glycol diacrylate
Vue d'ensemble
Description
Tripropylene glycol diacrylate (TPGDA) is a low-molecular-weight acrylic monomer that has been widely used in a variety of industrial and scientific applications. It is an important monomer for the synthesis of polymers, coatings, adhesives, and other materials. TPGDA is a versatile monomer with a wide range of properties and applications, including the synthesis of polymers, coatings, adhesives, and other materials.
Applications De Recherche Scientifique
UV-Curable Coatings and Inks
Tripropylene glycol diacrylate (TPGDA) is widely used as a primary diluent in the formulation of ultraviolet light (UV) and electron beam (EB) energy curable coatings and inks. This application takes advantage of TPGDA’s ability to polymerize upon exposure to free radicals, which is essential for the curing process in coatings and inks that require rapid drying and hardening .
Rheological Property Modification
TPGDA is utilized to adjust the rheological properties of coatings, which is critical for achieving the desired viscosity for application processes. This property is particularly important in the coating industry, where precise control over viscosity can affect the quality and performance of the final product .
Plastic Substrate Coatings
In the automotive industry, TPGDA-based formulations are used for coatings on plastic substrates for car parts. These coatings require a balance of durability, flexibility, and resistance to environmental factors, which TPGDA helps to provide .
Overprint Varnishes
TPGDA is also used in overprint varnishes for publication and packaging items. Overprint varnishes enhance the appearance and protect printed materials, and TPGDA’s properties help achieve a high-quality finish that resists wear and fading .
Wood-Finish Varnishes
The use of TPGDA extends to wood-finish varnishes, where it contributes to the durability and aesthetic quality of the finish. Its ability to cure quickly under UV light makes it an ideal component in modern wood finishing processes .
Microparticle Synthesis
In scientific research, TPGDA microparticles are used to study continuous-flow lithography for high-throughput microparticle synthesis. This application leverages TPGDA’s reactivity under specific conditions to create precise microparticle structures .
Adhesives
The reactivity of TPGDA under UV light also makes it suitable for use in adhesives that require rapid bonding upon exposure to light sources. This application is valuable in industries where quick setting and strong adhesion are necessary .
Photoinitiator Systems
TPGDA blends are investigated in hybrid formulations with commercial photoinitiators for curing performance improvements. This research explores how TPGDA can enhance the initiation process under visible light sources, which has implications for various curing applications .
Mécanisme D'action
Tripropylene Glycol Diacrylate is a difunctional reactive diluent with a branched alkyl polyether backbone . It is widely used in the formulation of ultraviolet light and electron beam energy curable coatings and inks .
Target of Action
The primary target of Tripropylene Glycol Diacrylate is the sources of free radicals . The compound interacts with these free radicals to initiate polymerization .
Mode of Action
Tripropylene Glycol Diacrylate undergoes polymerization when exposed to sources of free radicals . This process involves the formation of long-chain molecules from the compound’s monomers, which are the repeating units of the polymer .
Biochemical Pathways
The polymerization of Tripropylene Glycol Diacrylate is a key biochemical pathway that this compound affects. This process is initiated by the interaction of the compound with free radicals . The resulting polymers have various applications, including use in ultraviolet light and electron beam energy curable coatings and inks .
Pharmacokinetics
It is known that the compound has low viscosity, which may influence its bioavailability .
Result of Action
The polymerization of Tripropylene Glycol Diacrylate results in the formation of polymers with a branched alkyl polyether backbone . These polymers are used in various applications, including ultraviolet light and electron beam energy curable coatings and inks .
Action Environment
The action of Tripropylene Glycol Diacrylate is influenced by environmental factors such as the presence of free radicals . Additionally, the compound’s polymerization process can be initiated by exposure to ultraviolet light or electron beams .
Propriétés
IUPAC Name |
2-[2-(2-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-6-14(16)20-9-12(4)18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSZGKUUZPHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COC(=O)C=C)OCC(C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7028015 | |
| Record name | Tripropylene glycol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7028015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Pale yellow to amber liquid with an ester odor; Hygroscopic; [IUCLID] Light yellow liquid; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripropylene glycol diacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tripropylene glycol diacrylate | |
CAS RN |
94120-00-0, 42978-66-5 | |
| Record name | 1,4,7-Trimethyl-3,6-dioxaoctamethylene diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094120000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripropylene glycol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7028015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7-TRIMETHYL-3,6-DIOXAOCTAMETHYLENE DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFM08CHC4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TPGDA?
A1: Tripropylene glycol diacrylate has a molecular formula of C15H26O6 and a molecular weight of 302.37 g/mol.
Q2: Is there any spectroscopic data available for TPGDA?
A: Yes, research articles utilize various spectroscopic techniques to characterize TPGDA. For example, Fourier transform infrared spectroscopy (FTIR) identifies characteristic peaks related to the acrylate functional groups and other structural components .
Q3: What makes TPGDA a suitable monomer for UV and EB curable formulations?
A: TPGDA is a liquid monomer at room temperature and readily dissolves in other acrylate monomers and oligomers . This property makes it a valuable reactive diluent for reducing the viscosity of radiation-curable formulations, improving their processability.
Q4: How does the concentration of TPGDA affect the properties of UV-cured coatings?
A: Research indicates that increasing the concentration of TPGDA in UV-curable urethane acrylate coatings generally leads to decreased hardness, adhesion strength, and scratch resistance . This effect is attributed to the lower functionality of TPGDA compared to other multifunctional acrylates, resulting in a lower crosslink density in the cured films.
Q5: How does TPGDA contribute to the properties of electron beam cured films?
A: TPGDA acts as a reactive diluent in electron beam curable formulations and influences the final film properties. Studies reveal that electron beam cured films prepared with TPGDA exhibit lower crosslink density compared to those using trimethylolpropane triacrylate, resulting in lower tensile strength and modulus values .
Q6: What are the applications of TPGDA in the fabrication of microparticles?
A: TPGDA serves as a building block for fabricating microparticles via photopolymerization. Researchers have successfully produced disk-shaped and red blood cell-like microparticles using TPGDA, demonstrating its versatility in moldless fabrication techniques .
Q7: Can TPGDA be used to modify the properties of other materials?
A: Yes, TPGDA can be grafted onto various materials to alter their properties. For instance, research has explored grafting TPGDA onto waste rubber using electron beam irradiation, aiming to enhance the material's properties and explore potential recycling applications .
Q8: How does TPGDA perform in the development of holographic gratings?
A: TPGDA plays a crucial role in forming holographic gratings by inducing distinct phase separation when combined with siloxane-containing liquid crystalline compounds . This property contributes to the formation of fine gratings with high diffraction efficiency and angular selectivity.
Q9: What is the role of TPGDA in polymer dispersed liquid crystal (PDLC) systems?
A: TPGDA acts as a polymer matrix component in PDLCs, forming a network structure around liquid crystal droplets . Studies investigating the dynamic behavior and density of PDLC films indicate that TPGDA-based films exhibit lower modulus and density compared to films prepared with propoxylated glycerol triacrylate . This difference is attributed to the lower functionality of TPGDA, leading to a less densely crosslinked polymer matrix.
Q10: What is known about the potential toxicity of TPGDA?
A: Research suggests that TPGDA exhibits a higher potential for inducing skin tumors compared to ethyl acrylate in a 20-week study using Tg.AC (v-Ha-ras) mice . These findings highlight the importance of careful handling and exposure control when working with TPGDA.
Q11: Are there any reported cases of allergic reactions to TPGDA?
A: While not as common as reactions to other acrylates, occupational conjunctivitis has been reported as the sole manifestation of airborne contact allergy to TPGDA contained in a UV-cured paint .
Q12: How is TPGDA used in the development of new photoinitiator systems?
A: TPGDA serves as a model monomer to evaluate the efficiency of novel photoinitiators for free radical polymerization. One study demonstrated the effectiveness of a 1,3-dioxane methylcoumarin as a photoinitiator for TPGDA polymerization, showcasing faster curing rates and higher conversions compared to traditional benzophenone-based systems .
Q13: Can TPGDA be used to create materials with controlled gradients in properties?
A: Yes, researchers have successfully used a polysiloxane benzophenone photoinitiator with TPGDA to achieve gradient photopolymerization . The ability of the photoinitiator to float within the TPGDA system allows for the creation of polymers with spatially varying properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



